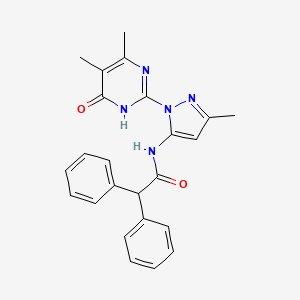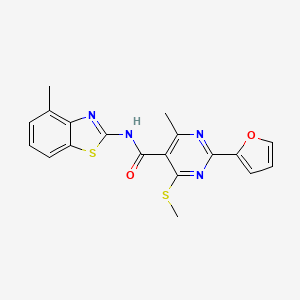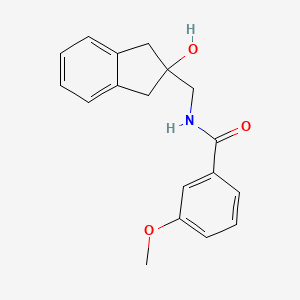
(E)-7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H21N7O5 and its molecular weight is 439.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
Compounds with a structure similar to "(E)-7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione" have been synthesized and evaluated for their anticancer potential. For instance, certain novel 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides displayed significant activity against HT-29 colon cancer cell line and moderate activity against leukemia K562 cell line, with compound 10f being the most active against HT-29 colon cancer cell line (Abdel‐Aziz et al., 2013).
Organic Electronics
Compounds incorporating the 2-oxoindolin-3-ylidene unit have also been used in the development of organic electronics. For example, (3E,7E)-3,7-Bis(2-oxoindolin-3-ylidene)benzo[1,2-b:4,5-b']difuran-2,6(3H,7H)-dione (IBDF) has been used as a new electron-acceptor building block for polymer semiconductors with very low-lying energy levels, showing stable electron transport performance in thin-film transistors (Yan, Sun, & Li, 2013).
Biochemical Research
The transformation of 8-oxoguanine to guanidinohydantoin and spiroiminodihydantoin, involving compounds with similar structures, has been explored using density functional theory. This research sheds light on the biochemical processes and potential pathways for the formation of these compounds from 8-oxoguanine (Munk, Burrows, & Schlegel, 2008).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione involves the reaction of 2,6-dioxopurine with 3-methyluracil, followed by the addition of a hydrazine derivative and an allyl alcohol. The resulting compound is then subjected to a reaction with an indole derivative to form the final product.", "Starting Materials": [ "2,6-dioxopurine", "3-methyluracil", "hydrazine derivative", "allyl alcohol", "indole derivative" ], "Reaction": [ "Step 1: React 2,6-dioxopurine with 3-methyluracil in the presence of a suitable solvent and a catalyst to form a purine-uracil intermediate.", "Step 2: Add a hydrazine derivative to the purine-uracil intermediate and stir the mixture at a suitable temperature to form a hydrazinyl-purine-uracil intermediate.", "Step 3: Add allyl alcohol to the hydrazinyl-purine-uracil intermediate and stir the mixture at a suitable temperature to form the desired compound.", "Step 4: React the desired compound with an indole derivative in the presence of a suitable solvent and a catalyst to form the final product, (E)-7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione." ] } | |
Número CAS |
899358-10-2 |
Fórmula molecular |
C20H21N7O5 |
Peso molecular |
439.432 |
Nombre IUPAC |
8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H21N7O5/c1-3-8-32-10-11(28)9-27-15-16(26(2)20(31)23-18(15)30)22-19(27)25-24-14-12-6-4-5-7-13(12)21-17(14)29/h3-7,11,21,28-29H,1,8-10H2,2H3,(H,23,30,31) |
Clave InChI |
HQNNGUVJHWYNQI-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(NC4=CC=CC=C43)O)CC(COCC=C)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



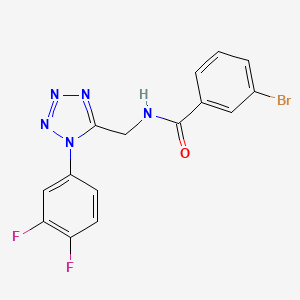
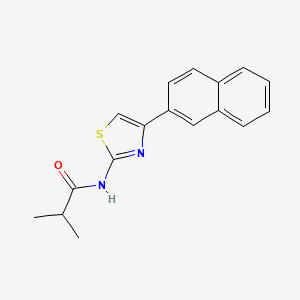
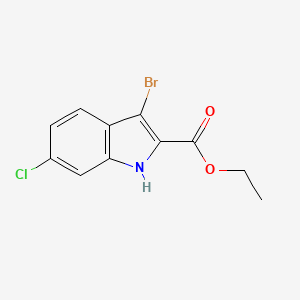
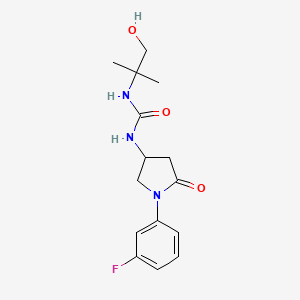
![N-(benzo[d]thiazol-5-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2867206.png)
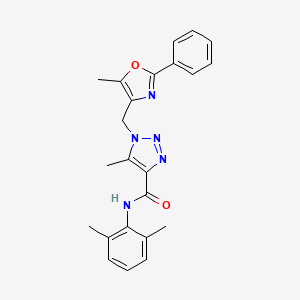
![2-(4-Ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2867213.png)
![(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone hydrochloride](/img/structure/B2867215.png)
![3-(2-methoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2867216.png)
